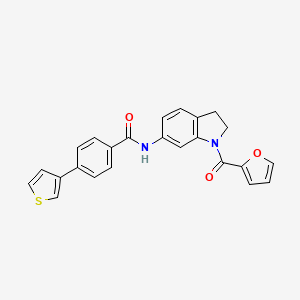
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, an indole moiety, a thiophene ring, and a benzamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan using appropriate acyl chlorides under Friedel-Crafts conditions.
Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reactions: The furan-2-carbonyl intermediate can be coupled with the indole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Thiophene Ring Introduction: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Benzamide Formation: The final step involves the formation of the benzamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: mCPBA, potassium permanganate (KMnO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Compounds with indole and thiophene moieties are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets such as enzymes and receptors.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of “N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” would depend on its specific biological activity. Generally, compounds with similar structures may interact with molecular targets such as enzymes, receptors, or DNA. The indole moiety, for example, is known to interact with serotonin receptors, while the thiophene ring may participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(pyridin-3-yl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(phenyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of “N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both furan and thiophene rings, along with the indole moiety, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-23(18-5-3-16(4-6-18)19-10-13-30-15-19)25-20-8-7-17-9-11-26(21(17)14-20)24(28)22-2-1-12-29-22/h1-8,10,12-15H,9,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVLGNDMLIHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
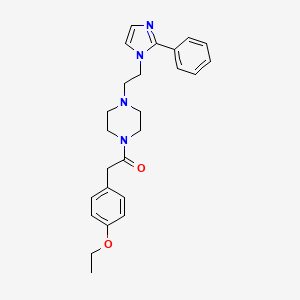
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)
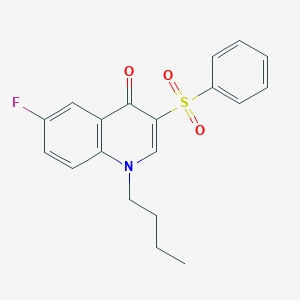
![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2731923.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2731925.png)
![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)
![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)
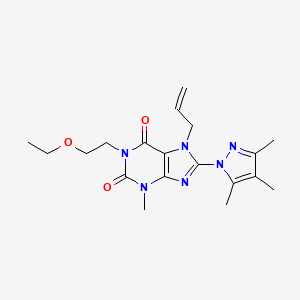
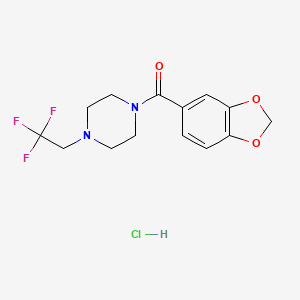
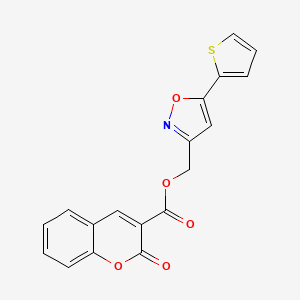
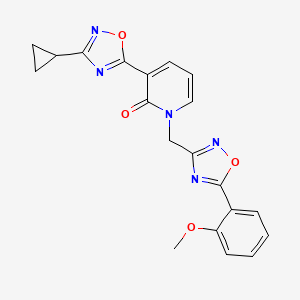
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2731934.png)
